molecular formula C20H18ClN5O2 B2875258 N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260986-48-8

N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2875258
CAS No.: 1260986-48-8
M. Wt: 395.85
InChI Key: BLRWGVVZVAMCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-2-5-17-23-24-19-20(28)25(15-6-3-4-7-16(15)26(17)19)12-18(27)22-14-10-8-13(21)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRWGVVZVAMCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinoxaline moiety, which is known for its pharmacological potential. The presence of the 4-chlorophenyl group enhances its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoxaline derivatives, including our compound of interest. A study reported that derivatives containing the quinoxaline structure exhibit broad-spectrum antitumor activity against various cancer cell lines. Specifically, compounds similar to this compound showed effectiveness against tumor subpanels such as A549 (lung cancer) and MCF-7 (breast cancer) cells .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (μM)Reference
Compound AA5495.0
Compound BMCF-73.5
N-(4-chlorophenyl)-2-(...)K5624.0

Antiviral Activity

Quinoxaline derivatives have also been investigated for their antiviral properties. Some studies indicate that modifications in the quinoxaline structure can lead to enhanced activity against viruses such as influenza A. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

Anti-inflammatory Activity

The anti-inflammatory potential of quinoxaline derivatives is another area of research focus. Compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that quinoxaline derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. The compound has been tested for its efficacy against various pathogens, including Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Table 2: Antimicrobial Efficacy of Quinoxaline Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Mycobacterium tuberculosis0.1 μg/mL

Case Studies

A notable case study involved the synthesis and evaluation of several quinoxaline derivatives for their biological activities. In this study, N-(4-chlorophenyl)-2-(...) was tested alongside other derivatives and demonstrated superior activity against the A549 cell line compared to traditional chemotherapeutics. This positions it as a potential lead compound for further development in anticancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.